6,7-Dihydroxy-8-methoxycoumarin

Descripción general

Descripción

6,7-Dihydroxy-8-methoxycoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H8O5 and its molecular weight is 208.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

6,7-Dihydroxy-8-methoxycoumarin is a naturally occurring compound belonging to the coumarin family, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including case studies and research findings.

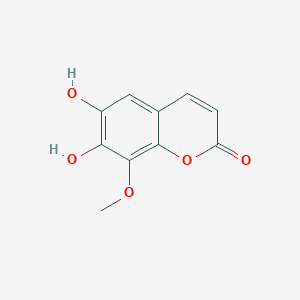

Chemical Structure and Properties

This compound is characterized by the presence of hydroxyl and methoxy groups at specific positions on the coumarin skeleton. The molecular formula is C_10H_10O_5, and its structure can be represented as follows:

Antimicrobial Activity

Research has demonstrated that various coumarin derivatives exhibit antimicrobial properties. For instance, studies on structural analogs of this compound have shown potential against foodborne pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of cell membrane integrity, leading to increased permeability and subsequent cell lysis .

| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | Staphylococcus aureus | 30 µg/mL |

Antioxidant Activity

Coumarins are known for their antioxidant properties. Studies have indicated that this compound exhibits significant free radical scavenging activity. This is crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders. The compound's ability to donate hydrogen atoms to free radicals contributes to its antioxidant capacity .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that the compound induces apoptosis in cancer cells through the activation of caspase pathways. A study reported that treatment with 100 µM of the compound for 48 hours resulted in a significant reduction in cell viability (approximately 75% inhibition) in human breast cancer cells .

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| MCF-7 (Breast Cancer) | 100 | 25 |

| HeLa (Cervical Cancer) | 150 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes, leading to leakage of intracellular components.

- Antioxidant Mechanism : It scavenges free radicals and enhances endogenous antioxidant enzyme activities.

- Apoptotic Mechanism : Induction of apoptosis in cancer cells via mitochondrial pathways and caspase activation.

Case Studies

- Study on Antimicrobial Efficacy : A study isolated various coumarins from Fraxinus rhynchophylla and evaluated their antimicrobial effects against foodborne pathogens. The results indicated that compounds with hydroxyl groups exhibited varying levels of antimicrobial activity, with this compound showing promising results against Listeria monocytogenes .

- Cytotoxicity in Cancer Research : Another investigation focused on the cytotoxic effects of coumarins on MCF-7 cells revealed that treatment with increasing concentrations of this compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that 6,7-dihydroxycoumarins exhibit significant anticancer effects. A study involving prostate and breast cancer cells showed that this compound notably reduced cell viability and altered cellular morphology compared to normal fibroblasts. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects

In neurobiology, studies have indicated that 6,7-dihydroxy-8-methoxycoumarin may protect against oxidative stress in neuronal cells. It has been shown to modulate levels of reduced glutathione (GSH) and reactive oxygen species (ROS), thereby offering potential therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Fluorescent Probes

Detection of Nitroxide Radicals

6,7-Dihydroxycoumarin has been utilized as a fluorescent probe for detecting nitroxide radicals, particularly 4-amino-TEMPO. This application is significant for studying oxidative stress mechanisms in biological systems. The compound exhibited a fluorescence enhancement of up to 40 times when interacting with nitroxide radicals, demonstrating high sensitivity and selectivity .

Table 1: Analytical Parameters for Detection of 4-amino-TEMPO

| Method | Range of Quantitation (M) | Coefficient of Determination (R²) | Limit of Detection (LOD) (M) |

|---|---|---|---|

| Fluorescence Spectroscopy | 0.9912 | ||

| UV-Vis Spectroscopy | 0.9986 |

This table summarizes the analytical performance of fluorescence spectroscopy compared to UV-Vis spectroscopy for detecting nitroxide radicals using 6,7-dihydroxycoumarin.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of foodborne pathogens, suggesting its potential use as a natural preservative in food safety applications .

Other Therapeutic Applications

Anti-inflammatory Effects

Research indicates that derivatives of coumarins, including this compound, exhibit anti-inflammatory properties. These compounds may serve as leads for developing new anti-inflammatory drugs due to their ability to modulate inflammatory pathways effectively .

Propiedades

IUPAC Name |

6,7-dihydroxy-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-14-10-8(13)6(11)4-5-2-3-7(12)15-9(5)10/h2-4,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRQIGWFHQJJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1O)O)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.